Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-
Description
The compound “Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-” features a central ethanone backbone substituted with a 9-amino-1-hydroxy-2-acridinyl group and a methylsulfinyl moiety. Acridinyl derivatives are often associated with biological activity, and the methylsulfinyl group may influence solubility and reactivity .
Properties
CAS No. |
189254-22-6 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(9-amino-1-hydroxyacridin-2-yl)-2-methylsulfinylethanone |
InChI |
InChI=1S/C16H14N2O3S/c1-22(21)8-13(19)10-6-7-12-14(16(10)20)15(17)9-4-2-3-5-11(9)18-12/h2-7,20H,8H2,1H3,(H2,17,18) |
InChI Key |
DRVVUVXFNGOCQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(=O)C1=C(C2=C(C3=CC=CC=C3N=C2C=C1)N)O |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-, also known by its CAS number 189254-22-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)- has the following chemical formula:
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 302.36 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar acridine structures exhibit antimicrobial properties. The mechanism often involves interference with nucleic acid synthesis or function, which can inhibit bacterial growth.
- Enzyme Inhibition : Some studies have shown that acridine derivatives can act as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are crucial in various physiological processes, including neurotransmission and acid-base balance.
- Oxidative Stress Modulation : There is evidence that compounds like ethanone can modulate oxidative stress responses in cells, potentially leading to protective effects against cellular damage.
Antimicrobial Activity
A study assessing the minimum inhibitory concentration (MIC) of related compounds found that ethanone derivatives can inhibit the growth of various bacteria. The MIC for some acridine derivatives was reported as low as 100 μg/mL against Agrobacterium tumefaciens . This suggests that ethanone may have similar inhibitory properties.
Enzyme Inhibition Studies
The enzyme inhibition profile of ethanone has not been extensively documented; however, related compounds have shown promising results:
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound 2 | AChE | 22.13 ± 1.96 |
| Compound 4 | AChE | 23.71 ± 2.95 |
| Ethanone (hypothetical) | CA | Not yet determined |
These findings indicate a potential for ethanone to be developed as an AChE inhibitor, which may have implications for treating conditions like Alzheimer's disease .
Study on Acridine Derivatives
A comprehensive study focused on the biological activities of various acridine derivatives, including ethanone, indicated significant inhibition of bacterial growth and enzyme activity . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Metabolic Analysis
In metabolic studies involving similar compounds, significant alterations in metabolite profiles were observed upon treatment with ethanone-like structures. For instance, exposure to these compounds led to changes in levels of key metabolites such as lactate and glutamate, suggesting a broad impact on cellular metabolism .
Scientific Research Applications
Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)- is a chemical compound with the molecular formula and a molecular weight of 314.4 g/mol . It is available for research purposes from chemical vendors .
Basic Information
- Name: Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-
- CAS Number: 189254-22-6
- Molecular Formula:
- Molecular Weight: 314.35896
Potential Research Applications
While the provided search results do not offer specific applications of Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-, they do indicate its use as a research compound. The broader search results suggest possible applications of related compounds, indicating potential research avenues for this specific molecule.
Antimicrobial Research
Some research explores the antimicrobial activity of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives . Although this is a different compound, it highlights a research direction where Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)- might be investigated due to its unique chemical structure .
Anticancer Evaluation
Other research focuses on the design, synthesis, and anticancer evaluation of compounds containing triazine rings and sulfonamide fragments . Similarly, some studies focus on synthesizing compounds and testing their antiproliferative activity against human HCT-116 and MCF-7 cell lines . These studies suggest a potential avenue for exploring Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-, in anticancer research .
Synthesis of Related Compounds
Research has been done on synthesizing methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, which involves creating new compounds and testing their chemical structures . This type of research indicates methods that could be used to synthesize and study Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)- and its properties .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Ethanone Derivatives
Key Observations :
- Sulfinyl vs.
- Amino/Hydroxy Synergy: The 9-amino-1-hydroxy substitution on the acridinyl ring may mimic the biological activity of other amino-hydroxy aromatic systems, such as antimicrobial or intercalative properties .
Key Observations :
- Oxidation for Sulfinyl Formation : The target compound’s methylsulfinyl group may be synthesized via oxidation of a methylthio precursor, similar to .
Physical and Spectral Properties
- Melting Points: Sulfinyl-containing ethanones (e.g., 1-(2-hydroxyphenyl)-2-(phenylsulfinyl)ethanone) exhibit moderate melting points (~117–118°C), suggesting crystalline stability .
- Spectroscopic Characterization: IR and ¹H NMR are standard for confirming sulfinyl and hydroxy groups, as seen in . The target compound’s amino group would likely show distinct NH stretches in IR (~3300 cm⁻¹) and δNH₂ signals in NMR.
Notes
Preparation Methods
Two-Step One-Pot Synthesis of 9-Amino-1-Hydroxy-2-Acridinyl Derivatives
A modified one-pot synthesis method has been reported for 9-acridinyl amino acid derivatives, which can be adapted for the target compound:
First step:
A solution of 9-chloroacridine is refluxed with an alkoxide solution (e.g., sodium methoxide in methanol) for approximately 2.5 hours. This step facilitates nucleophilic substitution of the chlorine atom by the alkoxide, introducing the hydroxy group at the 1-position of the acridine ring.Second step:
The corresponding amino acid or amine is added to the reaction mixture, and reflux is continued for an additional 4 hours. This step introduces the amino group at the 9-position of the acridine ring.Advantages:
This one-pot method avoids isolation of intermediates, reduces reaction time, and improves overall yields compared to direct reaction of amino acids with 9-chloroacridine under basic conditions.
| Step | Reagents/Conditions | Purpose | Duration |
|---|---|---|---|
| 1 | 9-chloroacridine + sodium alkoxide in alcohol | Hydroxy substitution at C-1 | 2.5 hours reflux |
| 2 | Addition of amino acid or amine | Amino substitution at C-9 | 4 hours reflux |
Source: Modified procedure adapted from Lyakhov et al. as reported in a 2020 study on 9-acridinyl amino acid derivatives synthesis.
Preparation of Methylsulfinyl-Substituted Ethanone Moiety
The methylsulfinyl group on the ethanone side chain can be introduced via oxidation of methylthio precursors or direct incorporation using methylsulfinyl-containing reagents:
Oxidation route:
Starting from methylthio-substituted ethanone derivatives, controlled oxidation using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) converts the methylthio group to methylsulfinyl.Direct synthesis:
Alternatively, methylsulfinyl-substituted acetyl compounds can be synthesized by reacting methylsulfinyl-containing nucleophiles with acetyl halides or anhydrides under controlled conditions.
| Method | Starting Material | Reagents/Oxidants | Outcome |
|---|---|---|---|
| Oxidation | Methylthio-ethanone derivative | H2O2, m-CPBA | Methylsulfinyl-ethanone |
| Direct synthesis | Methylsulfinyl nucleophile + acetyl halide | Base, solvent (e.g., DCM) | Methylsulfinyl-ethanone |
Note: Specific reaction conditions such as temperature, solvent, and stoichiometry must be optimized to prevent overoxidation to sulfone.
Coupling of Acridinyl and Ethanone Fragments
The final step involves coupling the functionalized acridine core with the methylsulfinyl ethanone moiety, which can be achieved by:
Nucleophilic addition or condensation reactions between the amino/hydroxy-substituted acridine and the methylsulfinyl ethanone derivative.
Use of activating agents such as carbodiimides or acid chlorides to facilitate bond formation.
Reaction Conditions and Optimization
Solvents: Common solvents include methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), chosen based on solubility and reaction compatibility.
Temperature: Reflux conditions (60–100°C) are typical for substitution and condensation steps to ensure reaction completion.
Catalysts and bases: Sodium alkoxides, triethylamine, or other bases are used to generate nucleophiles and neutralize acids formed during reactions.
Purification: Flash chromatography on silica gel with appropriate eluents (e.g., methanol/dichloromethane mixtures) is employed to isolate pure products.
Summary Table of Preparation Methods
Research Findings and Yields
The one-pot synthesis of 9-acridinyl amino acid derivatives yields higher product amounts compared to stepwise isolation methods, with reported yields often exceeding 60–70%.
Oxidation of methylthio precursors to methylsulfinyl derivatives requires careful control to avoid overoxidation to sulfones, which can reduce yield and purity.
Reaction times and temperatures are critical parameters; prolonged reflux or excessive heat can lead to side reactions or decomposition.
Purification by chromatography is essential to obtain analytically pure compounds suitable for further biological evaluation.
The preparation of “Ethanone, 1-(9-amino-1-hydroxy-2-acridinyl)-2-(methylsulfinyl)-” involves a strategic combination of nucleophilic aromatic substitution on the acridine ring and selective introduction of the methylsulfinyl ethanone side chain. The most efficient method reported is a one-pot synthesis for the acridine substitutions, followed by controlled oxidation or direct synthesis of the methylsulfinyl ethanone moiety, and final coupling under mild conditions. Optimization of reaction parameters and purification techniques is crucial for high yield and purity.
This synthesis approach is supported by recent peer-reviewed research and patent literature, ensuring its reliability and applicability in pharmaceutical and chemical research contexts.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structure of this ethanone derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and verifying the acridinyl, methylsulfinyl, and amino-hydroxy groups. High-resolution mass spectrometry (HRMS) should supplement NMR to validate molecular weight and fragmentation patterns. For crystallizable samples, X-ray diffraction (XRD) using programs like SHELXL can resolve ambiguities in stereochemistry. If the compound is volatile or thermally stable, gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) may aid purity assessment, as described for structurally similar ethanones .
Q. How should researchers handle safety concerns during synthesis or handling?
- Methodological Answer : Based on safety protocols for analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives), use fume hoods for reactions involving volatile reagents, and wear nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors; conduct reactions in sealed systems where possible. For skin/eye exposure, rinse immediately with water for 15+ minutes . Toxicity data for structurally related acridinyl derivatives suggest potential respiratory irritation; monitor workplace air quality and implement respiratory protection if aerosolization occurs.
Q. What chromatographic techniques are suitable for purity analysis?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is preferred for polar ethanone derivatives. For non-polar analogs, GC with flame ionization detection (FID) using capillary columns (e.g., HP-5) and temperature programming (e.g., 50°C to 300°C at 10°C/min) can resolve impurities, as demonstrated in NIST methods for methyl-substituted ethanones . Include internal standards (e.g., deuterated analogs) for quantitative accuracy.
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved for this compound?
- Methodological Answer : Use SHELX software for refinement, applying restraints for disordered regions (e.g., methylsulfinyl groups). Validate against high-resolution data (e.g., synchrotron sources for <1.0 Å resolution). Compare thermal displacement parameters (ADPs) with density functional theory (DFT)-optimized structures to identify outliers. For acridinyl moieties, check for π-stacking artifacts by analyzing intermolecular interactions in the crystal lattice.
Q. What strategies optimize the synthesis yield of the methylsulfinyl group without over-oxidation?
- Methodological Answer : Controlled oxidation of methylthio precursors (e.g., using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C) minimizes over-oxidation to sulfone byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in situ Raman spectroscopy. For acid-sensitive intermediates (e.g., amino-hydroxy acridinyl groups), use buffered conditions (pH 6–7) to prevent decomposition. Purify via flash chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers address discrepancies between computational and experimental NMR chemical shifts?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict shifts, accounting for solvent effects (e.g., IEF-PCM model for DMSO or CDCl₃). If experimental ¹³C shifts deviate >5 ppm, re-examine tautomeric equilibria or protonation states (e.g., amino-hydroxy acridinyl groups may exist in zwitterionic forms). For methylsulfinyl groups, verify conformational flexibility via variable-temperature NMR to identify dynamic effects.
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results in cell-based assays?
- Methodological Answer : Control for redox activity of the methylsulfinyl group, which may interfere with assays like MTT. Use orthogonal assays (e.g., ATP quantification, flow cytometry) to confirm cytotoxicity. For acridinyl derivatives, assess DNA intercalation via ethidium bromide displacement assays to distinguish mechanistic pathways. Replicate experiments under hypoxia/normoxia if the compound exhibits oxygen-dependent reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
